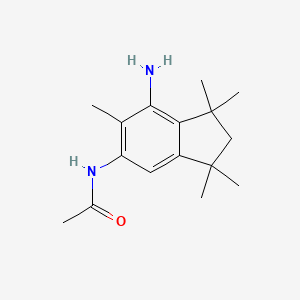

N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(7-amino-1,1,3,3,6-pentamethyl-2H-inden-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-9-12(18-10(2)19)7-11-13(14(9)17)16(5,6)8-15(11,3)4/h7H,8,17H2,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEPBXIHHOPNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1N)C(CC2(C)C)(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of 7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-indene with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its efficacy against breast cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Animal studies have suggested that administration of this compound can improve cognitive functions and reduce neuroinflammation .

Material Science

Polymer Synthesis

this compound is utilized in the synthesis of advanced polymeric materials. Its unique chemical structure allows it to act as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications such as coatings and composites .

Biological Research

Biochemical Assays

This compound serves as a valuable tool in biochemical assays aimed at understanding enzyme kinetics and protein interactions. Its ability to selectively bind to specific biomolecules makes it an ideal candidate for studying enzyme-substrate interactions and developing inhibitors for various biological targets .

Mechanism of Action

The mechanism of action of N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Melting Points and Solubility :

- The target compound’s melting point is unreported, but analogs with methyl or halogen substituents (e.g., 5e–5m in ) exhibit melting points between 132–170°C, suggesting similar thermal stability .

- The 7-amino group may enhance aqueous solubility via hydrogen bonding compared to halogenated or methoxy derivatives .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For purity assessment, use reversed-phase HPLC with UV detection at 254 nm. Reference studies on structurally similar indenyl acetamides demonstrate that coupling these techniques ensures accurate characterization of regioisomers and detects impurities at <1% levels .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. For example, the compound's analog (N-(2,3-dihydro-1H-inden-5-yl)acetamide) was resolved at 1.099 Å resolution (PDB: 8A4Y) using synchrotron radiation, revealing interactions with viral protein domains . Optimize crystallization using vapor diffusion with acetonitrile/water (1:1) as the solvent system.

Q. What synthetic routes are reported for analogous indenyl acetamides, and how can yields be optimized?

- Methodological Answer : A two-step synthesis involving Friedel-Crafts acylation followed by reductive amination is commonly used. For example, ZnI₂-catalyzed cyanation of N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide in toluene/MeCN (60°C, 3 h) achieved >85% yield for related spiro derivatives . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), Mulliken charges, and electrostatic potential surfaces. Studies on similar indenyl ketones revealed HOMO-LUMO gaps of ~4.2 eV, correlating with antimicrobial activity . Use Gaussian or ORCA software for simulations, and validate with experimental UV-Vis and cyclic voltammetry data.

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antiviral vs. immunomodulatory effects)?

- Methodological Answer : Conduct orthogonal assays to confirm target engagement. For instance, while the compound inhibits SARS-CoV-2 nsp1 (PDB: 8A4Y) by binding to the 40S ribosomal subunit , its structural analogs (e.g., TAK-828F) act as RORγt inverse agonists in autoimmune models . Use siRNA knockdown or CRISPR-Cas9-edited cell lines to isolate pathway-specific effects.

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize dosing regimens for in vivo studies?

- Methodological Answer : Apply an indirect response model to link plasma concentrations to target modulation. For a related B-Raf inhibitor, tumor stasis in xenografts required sustained plasma levels >3.27 µM, achieved with oral dosing (100 mg/kg) and validated via LC-MS/MS . Use Phoenix WinNonlin for parameter estimation and simulate exposure-response curves.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.